molecular formula C11H8N4O2 B8616169 2-Phenyl-4-methyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile

2-Phenyl-4-methyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile

Cat. No. B8616169
M. Wt: 228.21 g/mol
InChI Key: CKTVVJAKKRSBKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Phenyl-4-methyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile is a useful research compound. Its molecular formula is C11H8N4O2 and its molecular weight is 228.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H8N4O2

Molecular Weight

228.21 g/mol

IUPAC Name

4-methyl-3,5-dioxo-2-phenyl-1,2,4-triazine-6-carbonitrile

InChI

InChI=1S/C11H8N4O2/c1-14-10(16)9(7-12)13-15(11(14)17)8-5-3-2-4-6-8/h2-6H,1H3

InChI Key

CKTVVJAKKRSBKS-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(=NN(C1=O)C2=CC=CC=C2)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Intermediate c (9 g, 0.042 mol) was added to DMF (100 mL). To the mixture was added NaH (1.3 g, 0.054 mol) in batch under an ice bath. After stirring for 30 min, methyl iodide (2.74 mL, 0.042 mol) was added dropwise. After the dropwise addition, the reaction was conducted for 2 h. After completion of the reaction, the reaction solution was poured into water (600 mL). A great deal of red solid separated out and was filtered by suction. The filtered cake was washed with water and dried to produce an orange red solid (7.6 g) in a yield of 80.0%.
Quantity
9 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
1.3 g
Type
reactant
Reaction Step Two
Quantity
2.74 mL
Type
reactant
Reaction Step Three
Name
Quantity
600 mL
Type
solvent
Reaction Step Four
Name
Yield
80%

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